N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide
Description
N1-((3-((4-Bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct structural motifs:
- A furan-2-ylmethyl group, contributing aromaticity and possible π-π interactions in biological targets.
The sulfonyl group may enhance solubility and target binding, while the bromine atom could influence steric and electronic interactions compared to chlorine or methoxy substituents in related compounds .
Properties
IUPAC Name |
N-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O6S/c18-12-3-5-14(6-4-12)28(24,25)21-7-9-27-15(21)11-20-17(23)16(22)19-10-13-2-1-8-26-13/h1-6,8,15H,7,9-11H2,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNJOAKEYLQYLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Br)CNC(=O)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison
The table below compares the target compound with structurally related oxalamides from the evidence:
Key Observations :
- Antiviral Oxalamides (e.g., compound 15 ): Feature heterocyclic moieties (thiazole, pyrrolidine) and chlorophenyl groups, suggesting that bulkier substituents may enhance target engagement. The target compound’s sulfonyl group may offer improved solubility over chlorine.
- The target compound’s furan group may confer similar metabolic resistance.
- Synthetic Diversity : Methoxy and fluoro substituents (e.g., compound 18 ) highlight the tunability of oxalamides for physicochemical optimization.
Q & A
Q. What are the optimized synthetic routes for N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis of this compound involves sequential functionalization of the oxazolidine and oxalamide moieties. A plausible route includes:
Oxazolidine sulfonylation : React 3-aminomethyl oxazolidine with 4-bromophenylsulfonyl chloride under basic conditions (e.g., triethylamine in THF) to introduce the sulfonyl group .
Oxalamide coupling : Use oxalyl chloride or phosphorus pentachloride to activate the oxalamide intermediate, followed by nucleophilic substitution with furan-2-ylmethylamine .
To improve yields:
- Optimize stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride to avoid side reactions).
- Control reaction temperature (0°C for sulfonylation, room temperature for coupling) to minimize decomposition .
- Purify intermediates via column chromatography or recrystallization to reduce impurity carryover .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Resolve overlapping peaks (e.g., aromatic protons) using deuterated DMSO or CDCl3 to enhance solubility. For example, the 4-bromophenyl group’s protons may appear as a doublet (δ 7.6–7.8 ppm), while furan protons resonate at δ 6.3–7.4 ppm .
- IR Spectroscopy : Confirm sulfonyl (S=O, ~1350 cm⁻¹) and oxalamide (C=O, ~1650 cm⁻¹) groups .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C20H19BrN3O5S: 508.02) .
Resolving contradictions : - Use 2D NMR (COSY, HSQC) to assign ambiguous signals.
- Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability is influenced by:
- Moisture : The sulfonyl group is hygroscopic; store under inert gas (N2/Ar) with molecular sieves.
- Light : The bromophenyl group may undergo photodegradation; use amber vials and avoid UV exposure.
- Temperature : Long-term storage at −20°C minimizes decomposition. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) every 3–6 months .
Advanced Research Questions
Q. How does the electronic environment of the 4-bromophenylsulfonyl group influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The sulfonyl group is electron-withdrawing, activating the oxazolidine ring’s methylene group for nucleophilic attack. For example:
- In SN2 reactions, the sulfonyl group increases electrophilicity at the adjacent carbon, enabling efficient coupling with amines or thiols.
- Substituent effects: The para-bromo group further stabilizes the transition state via resonance, enhancing reaction rates. Compare with non-brominated analogs (e.g., 4-methylphenylsulfonyl) to quantify electronic contributions .
Q. What strategies can resolve synthetic byproducts arising from oxazolidine ring-opening during coupling reactions?
- Methodological Answer : Byproducts may form due to:
- Ring-opening under acidic/basic conditions : Use pH-neutral solvents (e.g., THF) and avoid strong bases.
- Competitive sulfonamide hydrolysis : Replace aqueous workup with solid-phase extraction (e.g., silica gel).
Analytical resolution : - Employ LC-MS to identify byproducts (e.g., hydrolyzed oxazolidine fragments).
- Optimize reaction time (monitor via TLC) to halt before side reactions dominate .
Q. How can structure-activity relationship (SAR) studies elucidate the role of the furan-2-ylmethyl group in biological activity?
- Methodological Answer :
- Synthetic analogs : Replace the furan group with other heterocycles (e.g., thiophene, pyridine) and compare bioactivity .
- Computational docking : Model the furan group’s interaction with target proteins (e.g., cytochrome P450 enzymes) using molecular dynamics simulations.
- Experimental validation : Test analogs in enzyme inhibition assays (e.g., IC50 measurements) to correlate substituent effects with potency .
Data Contradiction Analysis
Q. How should discrepancies in NMR data between synthetic batches be addressed?
- Methodological Answer : Common causes include:
- Solvent impurities : Ensure deuterated solvents are ≥99.9% pure.
- Dynamic effects : Variable temperatures or concentration-dependent aggregation can shift peaks. Record spectra at consistent concentrations (e.g., 10 mM).
- Diastereomer formation : Check for oxazolidine ring stereochemistry using NOESY or chiral HPLC .
Q. What analytical methods differentiate degradation products from synthetic impurities?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
